6-Oxaspiro[4.5]dec-7-EN-9-one
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Overview
Description
6-Oxaspiro[4.5]dec-7-EN-9-one is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the oxaspiro family, which is known for its diverse applications in various fields of science and industry. The molecular formula of this compound is C9H12O2 .
Preparation Methods
The synthesis of 6-Oxaspiro[4.5]dec-7-EN-9-one typically involves a series of organic reactions. One common method is the Prins/pinacol cascade process, which uses aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials . This reaction is catalyzed by Lewis acids and proceeds under controlled conditions to yield the desired spirocyclic product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Oxaspiro[4.5]dec-7-EN-9-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Reagents and Conditions: Common reagents include Lewis acids for catalysis, and reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
6-Oxaspiro[4.5]dec-7-EN-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 6-Oxaspiro[4.5]dec-7-EN-9-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Oxaspiro[4.5]dec-7-EN-9-one can be compared with other similar compounds in the oxaspiro family, such as:
7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: This compound has additional tert-butyl groups, which can influence its reactivity and applications.
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: This compound contains an amine group, making it useful in different chemical reactions and applications.
6-Oxaspiro[2.5]octane-1-carboxylic acid: This compound has a carboxylic acid group, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific spirocyclic structure and the absence of additional functional groups, making it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
6-oxaspiro[4.5]dec-7-en-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFKQHKWIGRVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)C=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587812 |
Source
|
Record name | 6-Oxaspiro[4.5]dec-7-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
462647-54-7 |
Source
|
Record name | 6-Oxaspiro[4.5]dec-7-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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